N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(14-9-10-16(25-14)21(23)24)19-12-6-2-1-5-11(12)18-20-13-7-3-4-8-15(13)26-18/h1-10H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDMVQVWPUJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitrofuran-2-Carboxylic Acid
This intermediate is prepared via nitration of furan-2-carboxylic acid:
- Nitration : Treat furan-2-carboxylic acid with concentrated HNO₃ and H₂SO₄ at 0–5°C.
- Isolation : Neutralize the mixture with NaHCO₃ and extract with ethyl acetate.
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride:
- Reaction : Stir 5-nitrofuran-2-carboxylic acid with excess SOCl₂ at 40°C for 2 hours.
- Purification : Remove excess SOCl₂ by distillation under reduced pressure.
Amide Bond Formation Strategies
Schotten-Baumann Reaction
A classical method for amide synthesis involves reacting acid chlorides with amines in a biphasic system:
- Procedure : Add 5-nitrofuran-2-carbonyl chloride (1 mmol) to a solution of 2-(2-aminophenyl)benzothiazole (1 mmol) in dichloromethane (DCM).
- Base : Use aqueous NaHCO₃ to scavenge HCl.
- Conditions : Stir at 0°C for 1 hour, then at 25°C for 12 hours.
- Workup : Filter the precipitate, wash with cold methanol, and recrystallize from hot ethanol.
Coupling Agent-Mediated Synthesis
Modern approaches employ carbodiimides to enhance efficiency:
- Activation : Mix 5-nitrofuran-2-carboxylic acid (1 mmol) with EDC (1.2 mmol) and N-hydroxysuccinimide (NHS, 1.2 mmol) in DMF.
- Coupling : Add 2-(2-aminophenyl)benzothiazole (1 mmol) and stir at 25°C for 24 hours.
- Purification : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
- Yield : 75–80%.
Optimization and Yield Comparison
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | 0°C → 25°C | 13 h | 80–85% |
| EDC/NHS | DMF | 25°C | 24 h | 75–80% |
| Direct Thermal Coupling | Ethanol | 70°C | 2 h | 50–60% |
Key Observations :
- The Schotten-Baumann method offers higher yields due to milder conditions and efficient HCl removal.
- Coupling agents reduce side reactions but require longer reaction times.
Alternative Routes and Modifications
Hydrazine-Bridged Intermediates
Patent US20160175303A1 describes hydrazone formation as a precursor to amides:
- Reaction : 5-Nitrofuran-2-carboxaldehyde (1 mmol) and 2-hydrazinobenzothiazole (1 mmol) in ethanol with acetic acid (1 mL).
- Conditions : Stir at 70°C for 2 hours.
- Oxidation : Treat the hydrazone intermediate with MnO₂ to yield the carboxamide.
Solid-Phase Synthesis
For high-throughput applications, resin-bound 2-(2-aminophenyl)benzothiazole can be used:
- Immobilization : Load the amine onto Wang resin via a ester linkage.
- Coupling : React with 5-nitrofuran-2-carbonyl chloride in DMF.
- Cleavage : Release the product using trifluoroacetic acid (TFA).
- Yield : 65–70%.
Challenges and Troubleshooting
- Solubility Issues : The benzothiazole intermediate exhibits poor solubility in polar solvents. Using DMF or DCM improves reaction homogeneity.
- Nitro Group Stability : Avoid prolonged exposure to high temperatures (>100°C) to prevent decomposition.
- Byproduct Formation : Excess acid chloride may acylate the benzothiazole nitrogen. Stoichiometric control and slow addition mitigate this.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Research has shown that benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, exhibit potent anticancer properties.
Case Studies:
- Combination Therapy : Studies indicate that compounds similar to this compound can enhance the efficacy of established chemotherapeutic agents like doxorubicin against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. For example, certain derivatives have been shown to inhibit cell proliferation effectively by targeting the cell cycle .
Antibacterial Activity
The compound has also demonstrated significant antibacterial properties against various pathogens.
Research Findings:
- In Vitro Studies : this compound has been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations lower than standard antibiotics .
- Mechanism : The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for further development as an antibiotic .
Antitubercular Activity
The potential of this compound as an antitubercular agent has been explored in various studies.
Notable Insights:
- Mycobacterium tuberculosis : Recent investigations have highlighted that benzothiazole derivatives exhibit significant activity against Mycobacterium tuberculosis. The electronic properties of the nitro group in the compound enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth .
- Comparative Studies : Comparative studies with other known antitubercular agents have shown that this compound can match or exceed their efficacy in laboratory settings .
Summary Table of Applications
| Application Area | Biological Activity | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Effective in combination with doxorubicin |
| Antibacterial | Disrupts cell walls | Active against Staphylococcus aureus and E. coli |
| Antitubercular | Inhibits growth | Significant activity against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins critical for the survival of pathogens or cancer cells. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their antimicrobial and anticancer properties.
Benzothiazole derivatives: Widely studied for their diverse biological activities
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a nitrofuran moiety, which may confer enhanced biological activity and specificity compared to other benzothiazole derivatives .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole ring and a nitrofuran moiety , which are known for their diverse biological activities. The structural formula can be represented as follows:
Benzothiazole derivatives have been extensively studied for their interactions with various biomolecules. They are known to exhibit selective cytotoxicity against tumorigenic cell lines and possess antimicrobial properties.
Key Biochemical Characteristics
- Enzyme Interaction : These compounds can interact with enzymes and proteins, influencing various biochemical pathways.
- Gene Expression : They may alter gene expression profiles, contributing to their therapeutic effects.
Cellular Effects
Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 8.76 ± 1.69 (2D) | MTS Assay |
| HCC827 | 13.48 ± 0.81 (2D) | MTS Assay |
| NCI-H358 | 6.68 ± 15 (2D) | MTS Assay |
These values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potential as an anticancer agent .
Molecular Mechanisms
The exact molecular mechanisms of action for this compound are not fully elucidated; however, several hypotheses exist:
- DNA Binding : Similar benzothiazole derivatives have been reported to bind to the minor groove of DNA, potentially inhibiting replication in cancer cells .
- Enzyme Inhibition : The nitrofuran component may contribute to enzymatic inhibition pathways that lead to cell death .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 µg/mL |
| Escherichia coli | <20 µg/mL |
This suggests its potential utility in treating bacterial infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:
- Antitumor Activity : A study highlighted that compounds with benzothiazole structures exhibited higher antitumor activity in 2D assays compared to 3D models, indicating the need for further optimization in drug development .
- Antimicrobial Testing : Another research paper outlined the efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus, confirming the antimicrobial potential of these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide, and how can purity be validated?
- Methodology :
- Synthesis : Start with 5-nitrofuran-2-carbonyl chloride and 2-(1,3-benzothiazol-2-yl)aniline. Perform a coupling reaction in anhydrous methanol or DMF under reflux (60–80°C) for 12–24 hours, using a base like triethylamine to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC (Merck Silica Gel 60 F254) .
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase). Characterize using - and -NMR (400 MHz, DMSO-d6), FT-IR (carbonyl stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve reflections with SHELXS for structure solution via direct methods .
- Refinement : Refine with SHELXL, applying full-matrix least-squares on . Validate using ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .
- Reporting : Generate CIF files and publish tables with bond lengths/angles using SHELXPRO .
Q. What spectroscopic techniques are critical for confirming the molecular structure?
- Methodology :
- NMR : Assign peaks for the benzothiazole (δ 7.5–8.5 ppm), nitrofuran (δ 8.1–8.3 ppm), and carboxamide (δ 10.2 ppm) protons. Compare with computed PubChem data .
- MS : Confirm molecular ion [M+H] at m/z 381.3 (calculated for ) .
- FT-IR : Identify carboxamide C=O (1680 cm) and nitro group (1520, 1350 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Analog Design : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) or nitrofuran (e.g., replacing nitro with cyano). Synthesize derivatives via parallel combinatorial chemistry .
- Testing : Screen analogs for target inhibition (e.g., BRAF kinase) using in vitro assays (IC determination) and molecular docking (AutoDock Vina) to predict binding modes .
- Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. Use QSAR models to prioritize candidates .
Q. How does this compound interact with BRAF kinase, and what mechanistic insights explain its inhibitory effects?
- Methodology :
- Biophysical Assays : Perform surface plasmon resonance (SPR) to measure binding kinetics (). Use X-ray crystallography (PDB deposition) to resolve inhibitor-BRAF complexes (resolution ≤2.0 Å) .
- Mechanistic Studies : Monitor BRAF dimerization via size-exclusion chromatography (SEC) or FRET. Compare with TAK632, which stabilizes inactive αC-out dimers, to assess conformational effects .
Q. How can contradictions in reported biological data (e.g., varying IC values) be resolved?
- Methodology :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration, buffer pH). Use reference inhibitors (e.g., vemurafenib) as positive controls .
- Purity Verification : Reanalyze compound batches via HPLC-MS to exclude degradation products. Ensure >99% purity for critical studies .
- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies, adjusting for methodological variability .
Q. What advanced computational methods predict this compound’s pharmacokinetic properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
